[3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate
Description
[3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a chlorophenyl group, a sulfonyl group, and a methylbenzoate ester
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClO6S/c1-18-3-7-20(8-4-18)27(30)34-23-13-16-25(35-28(31)21-9-5-19(2)6-10-21)26(17-23)36(32,33)24-14-11-22(29)12-15-24/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNOLCTIBSQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-chlorophenyl with a sulfonyl chloride reagent under acidic conditions.
Esterification: The intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Final Coupling: The esterified intermediate is coupled with 4-hydroxyphenyl 4-methylbenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structural features. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural complexity allows for the exploration of various biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
(3-Chloropropyl)trimethoxysilane: A silane compound with a chloropropyl group, used in surface modification and as a coupling agent.
Uniqueness
[3-(4-Chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate is unique due to its combination of functional groups, which confer diverse reactivity and potential applications. Unlike simpler compounds, its structural complexity allows for a broader range of chemical transformations and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
